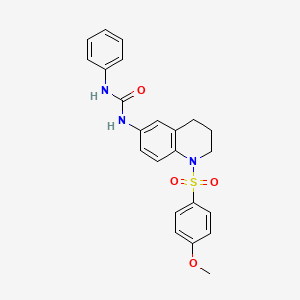
1-(1-((4-Methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(1-((4-Methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea” is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a sulfonyl group, a tetrahydroquinoline group, and a phenylurea group. These functional groups could potentially confer a variety of chemical and biological properties to the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For instance, the tetrahydroquinoline group could potentially be synthesized via a Povarov reaction, which is a type of multi-component reaction involving an aniline, an aldehyde, and an activated alkene . The sulfonyl group could be introduced via a sulfonation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydroquinoline group, for instance, is a type of heterocyclic compound that contains a nitrogen atom . The sulfonyl group is a sulfur-containing functional group that is often involved in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For instance, the sulfonyl group could potentially undergo reactions such as reduction or elimination . The tetrahydroquinoline group could potentially undergo reactions such as oxidation or substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the sulfonyl group could potentially increase the compound’s polarity and solubility in water . The presence of the tetrahydroquinoline group could potentially confer aromatic properties .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
A novel asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines was developed, which included the use of a compound structurally similar to 1-(1-((4-Methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea. This process involved diastereoselective addition and yielded enantiomerically pure dihydroisoquinolines, indicating potential applications in asymmetric synthesis (Wünsch & Nerdinger, 1999).
Chemical Synthesis and Modification
A study described the synthesis of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid derivatives, which shares a structural similarity with the queried compound. This indicates its potential use in creating complex organic structures and intermediates in organic chemistry (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Analytical Chemistry Applications
In analytical chemistry, a highly sensitive method for analyzing similar tetrahydroisoquinolines (TIQs) was developed, using fluorescent labeling. This suggests potential use of the compound in analytical methods, specifically in fluorescence-based detection techniques (Inoue, Matsubara, & Tsuruta, 2008).
Anticancer Research
A study on 1,4‐Naphthoquinone derivatives, which are structurally related to the queried compound, demonstrated significant cytotoxic activity against cancer cell lines. This suggests potential exploration of similar compounds in anticancer drug development (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).
Synthesis of Complex Organic Structures
Research on compounds structurally similar to the query indicated their use in the synthesis of complex organic structures, such as derivatives of quinazoline. These compounds showed potential as diuretic and antihypertensive agents, highlighting the versatility of these structures in medicinal chemistry (Rahman, Rathore, Siddiqui, Parveen, & Yar, 2014).
Development of Histone Deacetylase Inhibitors
A series of compounds, including one structurally similar to the queried compound, were developed as potent histone deacetylase (HDAC) inhibitors, indicating potential applications in cancer therapy, specifically in prostate cancer (Liu et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-30-20-10-12-21(13-11-20)31(28,29)26-15-5-6-17-16-19(9-14-22(17)26)25-23(27)24-18-7-3-2-4-8-18/h2-4,7-14,16H,5-6,15H2,1H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIMATQVMLPBML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((4-Methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2505267.png)
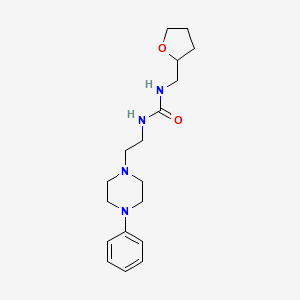
![4-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2505270.png)
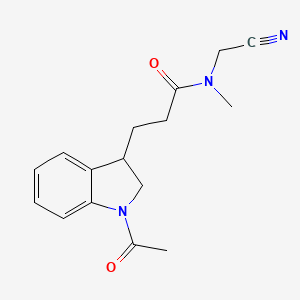
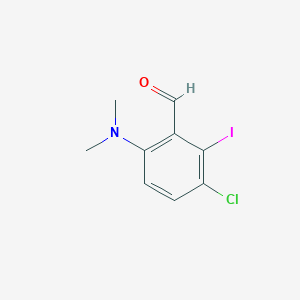
![N-(4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2505275.png)
![[2-(Propan-2-yloxy)pyridin-4-yl]methanamine](/img/structure/B2505277.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2505280.png)
![N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2505282.png)
![6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile](/img/structure/B2505285.png)
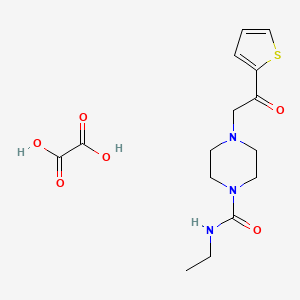
![1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine](/img/structure/B2505288.png)
![2-Chloro-N-[2-(5-chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]acetamide](/img/structure/B2505290.png)